molecular formula C11H11F3N2O B12073058 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Cat. No.: B12073058
M. Wt: 244.21 g/mol
InChI Key: XRLJLPGVKSYMTJ-UHFFFAOYSA-N
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Description

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropanecarboxylic acid derivative with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
  • N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

1-Amino-N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is unique due to its specific combination of a trifluoromethyl group and a cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-amino-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-2-1-3-8(6-7)16-9(17)10(15)4-5-10/h1-3,6H,4-5,15H2,(H,16,17)

InChI Key

XRLJLPGVKSYMTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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